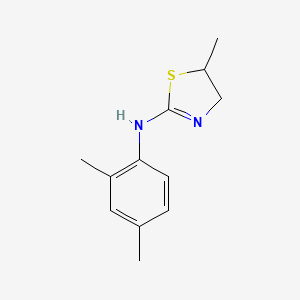![molecular formula C28H42N2O4 B4925499 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol]](/img/structure/B4925499.png)
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol], also known as PIPES, is a chemical compound commonly used in scientific research. PIPES is a member of the piperazine family and is a derivative of imidazole. It is a zwitterionic buffer that is widely used in biochemistry and molecular biology experiments due to its unique chemical properties.
Mécanisme D'action
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is a zwitterionic buffer, which means that it can act as both an acid and a base. It has a pKa of 7.5, which is close to the physiological pH of 7.4. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] works by accepting or donating protons to maintain a constant pH in a solution. It is also able to stabilize proteins and enzymes by forming hydrogen bonds with them.
Biochemical and Physiological Effects:
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] has been shown to have a minimal effect on biochemical and physiological processes. It does not interfere with enzyme activity or protein function, making it an ideal buffer for biological experiments. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is also non-toxic and does not inhibit cell growth, making it suitable for cell culture experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is its ability to maintain a constant pH in a solution. It is also highly soluble in water and has a low UV absorbance, making it easy to work with in experiments. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is also non-toxic and does not interfere with biochemical or physiological processes, making it ideal for biological experiments.
One limitation of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is that it has a relatively narrow buffering range. It is effective at buffering solutions between pH 6.1 and 7.5, but outside of this range, it is less effective. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is also relatively expensive compared to other buffering agents, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] in scientific research. One area of interest is the development of new 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] derivatives with improved buffering capacity and a wider buffering range. Another area of interest is the use of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] in drug delivery systems, where it could be used to stabilize drugs and improve their solubility. Finally, 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] could be used in the development of new diagnostic tools and assays, where it could be used to stabilize enzymes and proteins.
Méthodes De Synthèse
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] can be synthesized by reacting 1,4-diaminopiperazine with 3-(3-ethyl-5-methylphenoxy)-2-propanol in the presence of a base. The reaction yields a white crystalline powder that is highly soluble in water. The synthesis of 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] is commonly used as a buffering agent in biological experiments. It is used to maintain a constant pH in solutions and to stabilize proteins and enzymes. 1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol] has been used in a wide range of experiments, including protein purification, enzyme assays, and cell culture. It is also used in electrophoresis and chromatography to separate and analyze proteins and nucleic acids.
Propriétés
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-[4-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O4/c1-5-23-11-21(3)13-27(15-23)33-19-25(31)17-29-7-9-30(10-8-29)18-26(32)20-34-28-14-22(4)12-24(6-2)16-28/h11-16,25-26,31-32H,5-10,17-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJXDJBLZKBNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2CCN(CC2)CC(COC3=CC(=CC(=C3)CC)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyl-5-methylphenoxy)-3-[4-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)
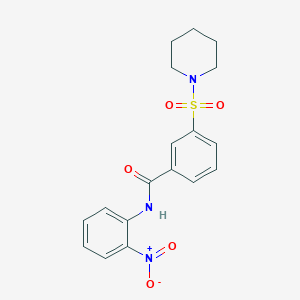
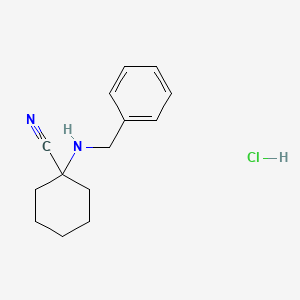
![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)
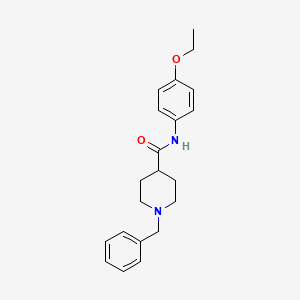
![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)

![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B4925468.png)
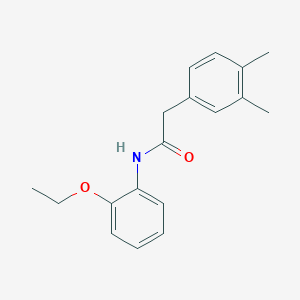
![2-{[4-(diethylamino)phenyl]imino}-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4925476.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,5-dichlorophenyl)benzamide](/img/structure/B4925479.png)
